molecular formula C22H19Cl2NO B4694686 N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide

Cat. No.: B4694686
M. Wt: 384.3 g/mol
InChI Key: OVENNYVMBRIXIY-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide is an organic compound with the molecular formula C22H19Cl2NO It is characterized by the presence of two 4-chlorophenyl groups attached to a central nitrogen atom, which is further connected to a 3-phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide typically involves the reaction of 4-chlorobenzyl chloride with 3-phenylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 6-8 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C.

    Reduction: Lithium aluminum hydride in dry ether, temperature around 0-25°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide, temperature around 40-60°C.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(4-chlorophenyl)methyl]-2-phenylacetamide
  • N-[bis(4-chlorophenyl)methyl]-4-phenylbutanamide
  • N-[bis(4-chlorophenyl)methyl]-3-phenylbutanamide

Uniqueness

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)25-21(26)15-6-16-4-2-1-3-5-16/h1-5,7-14,22H,6,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENNYVMBRIXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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